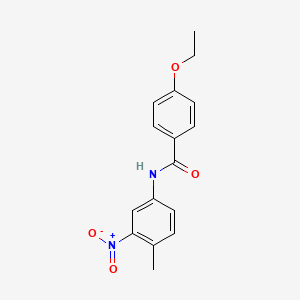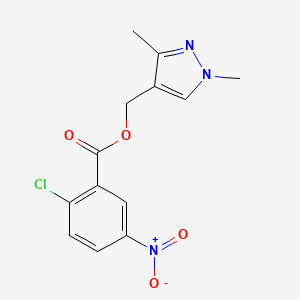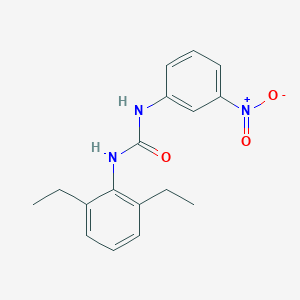![molecular formula C17H16N2O5 B5712839 methyl 2-methyl-3-{[(2-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5712839.png)
methyl 2-methyl-3-{[(2-nitrophenyl)acetyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-methyl-3-{[(2-nitrophenyl)acetyl]amino}benzoate, commonly known as NMBA, is a chemical compound that belongs to the class of nitrosamines. Nitrosamines are a group of chemicals that are known to be carcinogenic and have been linked to the development of cancer in humans. NMBA has been found in various products such as medications, food, and water.
作用機序
NMBA induces DNA damage through the formation of DNA adducts. DNA adducts are chemical modifications of DNA that can cause mutations and lead to the development of cancer. NMBA also induces oxidative stress, which can lead to cell damage and death.
Biochemical and Physiological Effects:
NMBA has been found to cause liver and lung tumors in animal studies. It has also been linked to the development of stomach cancer in humans. NMBA has been found to induce oxidative stress and DNA damage in cells, which can lead to the development of cancer.
実験室実験の利点と制限
The advantages of using NMBA in lab experiments include its potency as a carcinogen, which allows for the study of cancer development and progression. The limitations of using NMBA include its toxicity, which can pose a risk to researchers and the environment.
将来の方向性
Future research on NMBA should focus on developing methods to reduce its presence in products such as medications and food. Research should also investigate the mechanisms of NMBA-induced carcinogenesis and develop methods to prevent cancer development. Additionally, research should focus on identifying other nitrosamines that may pose a risk to human health.
合成法
NMBA can be synthesized through a reaction between 2-nitrobenzaldehyde and methyl 3-amino-4-methylbenzoate. The reaction is catalyzed by a base such as sodium hydroxide and is carried out in a solvent such as methanol. The product is then purified through recrystallization using a solvent such as ethyl acetate.
科学的研究の応用
NMBA has been used in scientific research to study its effects on human health. It has been found to be a potent carcinogen and has been linked to the development of cancer in humans. NMBA has also been used in studies to investigate the mechanisms of nitrosamine-induced carcinogenesis.
特性
IUPAC Name |
methyl 2-methyl-3-[[2-(2-nitrophenyl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-11-13(17(21)24-2)7-5-8-14(11)18-16(20)10-12-6-3-4-9-15(12)19(22)23/h3-9H,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDIWSWFWGYGGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)CC2=CC=CC=C2[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

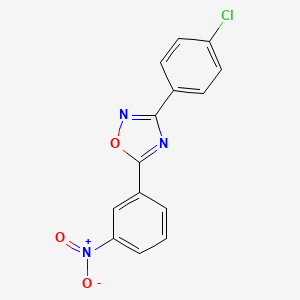



![3-imidazo[1,2-a]pyrimidin-2-yl-N,N-dimethylbenzenesulfonamide](/img/structure/B5712797.png)
![N-(4-methoxyphenyl)-2-{[(methylamino)carbonyl]amino}benzamide](/img/structure/B5712804.png)
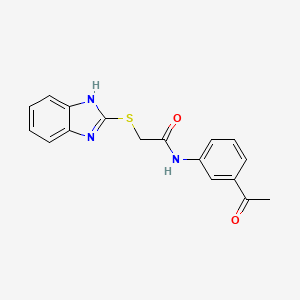
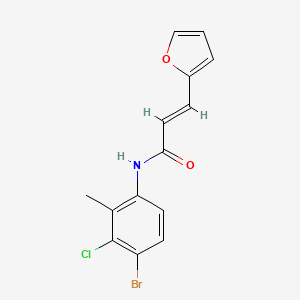


![5-{[(2-methoxyphenyl)acetyl]amino}isophthalic acid](/img/structure/B5712846.png)
